3-(2,4-Dichlorophenyl)propanoic acid
Overview
Description
3-(2,4-Dichlorophenyl)propanoic acid, also known as 2,4-Dichlorohydrocinnamic acid, is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of propanoic acid where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4-Dichlorophenyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Reagents: 2,4-dichlorobenzaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dichlorobenzoic acid, while reduction could produce 2,4-dichlorophenylethanol .
Scientific Research Applications
3-(2,4-Dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(3,4-Methylenedioxyphenyl)propanoic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
3-(2,4-Dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Biological Activity
3-(2,4-Dichlorophenyl)propanoic acid, also known as 2,4-dichlorophenylpropanoic acid , is an organic compound characterized by its molecular formula and a molecular weight of approximately 234.08 g/mol. This compound features a propanoic acid moiety attached to a dichlorophenyl group, which significantly influences its biological activity. Its structural characteristics make it a candidate for various pharmacological applications, particularly in the fields of antimicrobial and anti-inflammatory research.
Research indicates that this compound exhibits various biological activities, primarily through interactions with cellular signaling pathways and enzymes. This compound has been studied for its potential to modulate enzyme activities related to amino acid metabolism and protein synthesis, which are critical for maintaining cellular functions. Although specific mechanisms of action remain under investigation, the presence of chlorine atoms in its structure enhances its reactivity and biological activity.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. In laboratory studies, it has been evaluated for its effectiveness against various bacterial strains. For instance, compounds structurally related to this compound have demonstrated significant inhibition of pathogenic bacteria such as Pseudomonas aeruginosa, particularly by disrupting the type III secretion system (T3SS), which is crucial for bacterial virulence .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies involving peripheral blood mononuclear cells (PBMCs) indicated that derivatives of this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives were found to inhibit TNF-α production by up to 60% in stimulated PBMC cultures . This suggests that this compound may serve as a therapeutic agent in managing inflammatory diseases.
Toxicity Profile
Despite its biological activities, this compound exhibits some toxicity concerns. It has been classified with warnings indicating that it can be harmful if swallowed and may cause skin irritation . Understanding the toxicity profile is crucial for evaluating its safety in potential therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | Chiral variant with similar structure | Specific chiral configuration affecting biological activity |
2,4-Dichlorophenoxyacetic acid | Contains a dichlorophenyl group | Primarily used as a herbicide |
3-Amino-3-phenylpropanoic acid | Lacks dichloro substitution | Simpler structure without halogen substituents |
This table highlights how the presence of dichloro groups and specific configurations can influence biological activities and applications in pharmaceuticals.
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Activity : A study focusing on the inhibition of Pseudomonas aeruginosa revealed that compounds similar to this compound effectively reduced bacterial virulence without significantly affecting bacterial growth rates .
- Anti-inflammatory Effects : In vitro experiments demonstrated that certain derivatives could modulate cytokine release from PBMCs under inflammatory conditions. The most effective derivatives inhibited TNF-α production significantly while maintaining low cytotoxicity levels .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPVFSCAMKIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372397 | |
Record name | 3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55144-92-8 | |
Record name | 3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-Dichlorophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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